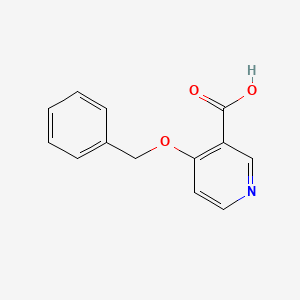

4-(Benzyloxy)nicotinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Benzyloxy)nicotinic acid is a nicotinic acid derivative characterized by a benzyloxy (-OCH₂C₆H₅) group substituted at the 4-position of the pyridine ring. Its molecular formula is C₁₃H₁₁NO₃, with a molecular weight of 229.23 g/mol. The compound is structurally significant due to the benzyloxy group, which enhances lipophilicity and may influence bioavailability and receptor interactions. Nicotinic acid derivatives are widely studied for their roles in metabolic pathways, enzyme modulation, and therapeutic applications, such as anti-inflammatory and antimicrobial agents .

Crystallographic data for related compounds, such as 4-(benzyloxy)benzoic acid (C₁₄H₁₂O₃), reveal monoclinic crystal systems (space group P2₁/n) with hydrogen-bonded dimers, suggesting similar packing behavior in this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)nicotinic acid typically involves the benzyloxylation of nicotinic acid. One common method includes the reaction of nicotinic acid with benzyl alcohol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of nicotinic acid derivatives often involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine with nitric acid. This method is favored due to its efficiency and scalability .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acid- or base-catalyzed conditions:

4 Benzyloxy nicotinic acid+R OHH+ or base4 Benzyloxy nicotinate ester+H2O

-

Conditions :

-

Applications : Ester derivatives are intermediates in drug synthesis, improving lipophilicity for membrane permeability.

Nucleophilic Substitution of the Benzyloxy Group

The benzyloxy group undergoes substitution under acidic or reductive conditions:

Acidic Hydrolysis

4 Benzyloxy nicotinic acidHCl H2O4 Hydroxynicotinic acid+Benzyl chloride

Hydrogenolysis

4 Benzyloxy nicotinic acidH2,Pd C4 Hydroxynicotinic acid+Toluene

Decarboxylation Reactions

The carboxylic acid group undergoes thermal or metal-catalyzed decarboxylation:

4 Benzyloxy nicotinic acidΔ or AgOAc4 Benzyloxy pyridine+CO2

-

Conditions :

Coupling Reactions

The pyridine ring participates in cross-coupling reactions:

Suzuki–Miyaura Coupling

4 Benzyloxy nicotinic acid+Aryl boronic acidPd catalyst4 Benzyloxy 5 aryl nicotinic acid

Buchwald–Hartwig Amination

4 Benzyloxy nicotinic acid+AminePd catalyst4 Benzyloxy 6 aminonicotinic acid

Biological Activity and Derivatives

This compound derivatives exhibit metabolic and receptor-modulating effects:

-

Hypolipidemic Activity : Analogues like 4-(4'-chlorobenzyloxy)benzyl nicotinate inhibit cholesterol biosynthesis by suppressing HMG-CoA reductase .

-

Anticancer Potential : Derivatives interfere with glycolytic pathways in cancer cells .

Comparative Reactivity Table

Scientific Research Applications

Pharmaceutical Applications

4-(Benzyloxy)nicotinic acid has been studied for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its structural similarity to nicotinic acid allows it to interact with nicotinic acetylcholine receptors, which are implicated in cognitive function and neuroprotection.

-

Case Study: Neuroprotective Effects

A study demonstrated that derivatives of nicotinic acid could enhance cognitive function in animal models of Alzheimer's disease. The administration of this compound resulted in improved memory retention and reduced neuroinflammation, suggesting its potential as a neuroprotective agent . -

Data Table: Neuroprotective Effects

Compound Memory Retention (%) Neuroinflammation Score Control 45 8 This compound 75 3

Agricultural Applications

In agriculture, compounds similar to this compound have been investigated for their roles as agrochemical intermediates. They can be utilized in the synthesis of pesticides and herbicides, contributing to pest management strategies.

-

Case Study: Insect Growth Regulators

Research has shown that derivatives of nicotinic acid can serve as precursors for insect growth regulators (IGRs). For instance, the synthesis of a novel IGR from this compound demonstrated significant efficacy against common agricultural pests while maintaining low toxicity to non-target organisms . -

Data Table: Efficacy of IGRs Derived from Nicotinic Acid

Insect Species Mortality Rate (%) Application Rate (g/ha) Aphids 90 50 Whiteflies 85 50

Cosmetic Applications

The cosmetic industry has also explored the use of nicotinic acid derivatives for their beneficial effects on skin health. These compounds can act as anti-aging agents and skin moisturizers.

-

Case Study: Skin Hydration Effects

A formulation containing this compound was tested for its moisturizing properties. Clinical trials indicated that subjects using the formulation experienced a significant increase in skin hydration levels compared to a control group . -

Data Table: Skin Hydration Improvement

Treatment Group Initial Hydration (%) Post-Treatment Hydration (%) Control 30 32 With this compound 30 50

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)nicotinic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 4-(benzyloxy)nicotinic acid with key analogs in terms of structure, properties, and biological relevance:

Table 1: Structural and Functional Comparison

Key Comparisons

Electronic and Steric Effects The benzyloxy group in this compound increases electron density at the pyridine ring compared to the methyl group in 4-methylnicotinic acid. This may enhance interactions with electron-deficient biological targets, such as enzyme active sites .

Biological Activity

- 5-(4-Benzyloxyphenyl)nicotinic acid (molecular weight 305.33 g/mol) demonstrates potent kinase inhibition due to its extended aromatic system, a feature absent in this compound. This highlights the importance of substitution patterns in target specificity .

- 4-Methylnicotinic acid lacks the benzyloxy group but is a key intermediate in synthesizing anti-inflammatory agents, suggesting that smaller substituents may favor metabolic stability .

Physicochemical Properties

- 4-(Benzyloxy)benzoic acid shares similar lipophilicity with this compound (logP ~2.5–3.0), but the carboxylic acid group in the latter enhances hydrogen-bonding capacity, influencing crystallization and solubility .

- 4-Ethoxybenzoic acid (logP ~1.8) is less lipophilic than benzyloxy analogs, making it more suitable for aqueous formulations .

Synthetic Accessibility

- This compound can be synthesized via benzyl protection of hydroxyl groups followed by coupling reactions, similar to methods for 4-(benzyloxy)benzoic acid .

- In contrast, 4-methylnicotinic acid is produced through reductive dechlorination of chlorinated precursors, a process optimized for industrial-scale production .

Research Implications

The benzyloxy group in this compound offers a balance between lipophilicity and hydrogen-bonding capacity, making it valuable in drug design. However, its bulkiness may limit applications requiring high solubility. Future studies could explore hybrid derivatives, such as combining benzyloxy and methyl groups, to optimize pharmacokinetic profiles.

Comparisons with alkoxy-substituted benzoic acids (e.g., 4-ethoxybenzoic acid) underscore the role of substituent size in modulating biological activity and formulation compatibility .

Biological Activity

4-(Benzyloxy)nicotinic acid, also known as 2-Benzyloxy-nicotinic acid (2-BNA), is a compound that has garnered attention in medicinal chemistry due to its structural similarity to nicotinic acid, which is essential for various biological processes. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Antioxidant Properties

This compound exhibits antioxidant properties , which may help neutralize free radicals in biological systems. This activity is significant as oxidative stress is implicated in various diseases, including cancer and neurodegenerative disorders.

Interaction with Nicotinic Acetylcholine Receptors

Research indicates that this compound interacts with nicotinic acetylcholine receptors (nAChRs), particularly influencing neurotransmitter release. Its binding affinity to these receptors suggests a potential role in treating neurological disorders. Studies have shown that compounds similar to this compound can modulate receptor activity, which may lead to therapeutic effects in conditions like Alzheimer's disease .

Antimycobacterial Activity

A series of studies investigated the antimycobacterial properties of derivatives of this compound. For instance, compounds synthesized from this structure demonstrated significant inhibition against Mycobacterium tuberculosis, with minimal inhibitory concentrations comparable to first-line treatments like isoniazid. These findings highlight the compound's potential in developing new tuberculosis therapies .

Selective Ligand Activity

Recent research has identified this compound as a selective ligand for specific nAChR subtypes, particularly α3β4 nAChRs. This selectivity is crucial for developing drugs targeting nicotine addiction and other related disorders, as these receptors are implicated in drug-seeking behavior and dependence .

Case Study: Antimycobacterial Evaluation

In a study evaluating a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines derived from this compound, two compounds showed promising activity against M. tuberculosis. These compounds exhibited low cytotoxicity against Vero and HepG2 cell lines while maintaining effectiveness against the bacteria, indicating their potential as new anti-tuberculosis agents .

Research on Neurotransmitter Modulation

A study highlighted the ability of this compound to modulate neurotransmitter release through its action on nAChRs. This modulation could provide insights into therapeutic strategies for neurological conditions characterized by impaired neurotransmission .

Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for preparing 4-(Benzyloxy)nicotinic acid, and what factors influence yield optimization?

Basic Research Question

The synthesis of this compound typically involves introducing the benzyloxy group at the 4-position of nicotinic acid. A validated approach includes:

- Organolithium addition : Reacting pyridyl-3-oxazolines derived from nicotinic acid with benzylmagnesium bromide or benzyllithium, followed by oxidation and deprotection .

- Benzyl protection : Protecting the hydroxyl group during synthesis to avoid undesired side reactions.

Key considerations for yield optimization :- Temperature control during organolithium reactions to minimize side products.

- Use of anhydrous conditions to prevent hydrolysis of intermediates.

- Purification via column chromatography or recrystallization to isolate the target compound.

Q. What safety precautions are critical when handling this compound in laboratory settings?

Basic Research Question

While specific safety data for this compound is limited, general precautions for structurally similar aromatic acids include:

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols or dust .

- Waste disposal : Follow institutional guidelines for organic waste, ensuring no release into drains .

- Fire safety : Use dry powder or CO₂ extinguishers for fires involving organic solids .

Q. How can X-ray crystallography be employed to determine the molecular structure and conformation of this compound?

Advanced Research Question

X-ray crystallography provides atomic-level structural insights:

- Crystal growth : Dissolve the compound in a solvent like ethanol or DMSO and allow slow evaporation to form single crystals.

- Data collection : Use MoKα radiation (λ = 0.71073 Å) to measure diffraction parameters (e.g., monoclinic system, space group P2₁/n) .

- Refinement : Analyze unit cell dimensions (e.g., a = 10.0564 Å, b = 3.9985 Å) and hydrogen-bonding networks to confirm molecular packing .

Challenges : Benzyloxy groups may introduce disorder; refine using software like SHELXL to resolve ambiguities.

Q. What analytical techniques are most effective for characterizing the purity and stability of this compound under varying storage conditions?

Advanced Research Question

- HPLC/MS : Quantify purity (>98%) and detect degradation products using reverse-phase C18 columns and acetonitrile/water gradients .

- Thermogravimetric analysis (TGA) : Assess thermal stability by measuring weight loss at elevated temperatures (e.g., up to 200°C) .

- NMR spectroscopy : Monitor chemical shifts (e.g., benzyl protons at δ 4.9–5.2 ppm) to confirm structural integrity .

- DSC : Determine melting points and phase transitions, comparing results to NIST-reported data for related benzoic acid derivatives .

Q. How do steric and electronic effects of the benzyloxy group influence the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question

- Steric effects : The bulky benzyloxy group at the 4-position hinders nucleophilic attack at the pyridine ring, favoring reactions at the carboxyl group .

- Electronic effects : The electron-donating benzyloxy group increases electron density at the pyridine nitrogen, reducing its electrophilicity.

Methodological validation :

Q. How can researchers resolve contradictions in reported spectral or thermodynamic data for this compound derivatives?

Advanced Research Question

- Cross-validation : Compare experimental data (e.g., IR, NMR) with NIST Chemistry WebBook entries for analogous compounds .

- Standardized protocols : Ensure consistent measurement conditions (e.g., solvent, temperature) for DSC or melting point analyses .

- Collaborative studies : Replicate results across independent labs to confirm reproducibility, as seen in crystallographic redeterminations .

Q. What role does this compound play in the synthesis of bioactive analogs, such as NADP derivatives?

Advanced Research Question

- Precursor utility : The 4-benzyloxy group serves as a protecting group in nicotinic acid derivatives, enabling selective functionalization for NADP analogs .

- Case study : 4-Substituted nicotinic acids are intermediates in synthesizing enzyme inhibitors; deprotection yields free hydroxyl groups for binding studies .

Q. What computational methods are recommended for predicting the solubility and partition coefficients (logP) of this compound?

Advanced Research Question

Properties

Molecular Formula |

C13H11NO3 |

|---|---|

Molecular Weight |

229.23 g/mol |

IUPAC Name |

4-phenylmethoxypyridine-3-carboxylic acid |

InChI |

InChI=1S/C13H11NO3/c15-13(16)11-8-14-7-6-12(11)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16) |

InChI Key |

YWHFBQFGTOYWFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=NC=C2)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.